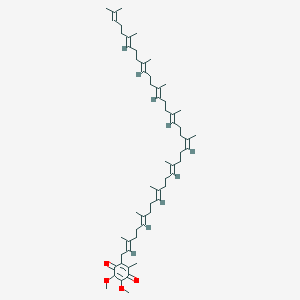
Ensorb
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A lipid-soluble benzoquinone which is involved in ELECTRON TRANSPORT in mitochondrial preparations. The compound occurs in the majority of aerobic organisms, from bacteria to higher plants and animals.
Aplicaciones Científicas De Investigación
Nanotoxicology and Environmental Safety
Research highlights the importance of understanding the exposure and harm of engineered nanomaterials (ENMs), which include products like Ensorb. This research advocates for sustainable growth in the nanotechnology industry, focusing on ecological interactions across scales, from within organisms to whole ecosystems. ENMs, like Ensorb, may affect populations, communities, and ecosystems, emphasizing the need for a rapid assessment of ENM effects and modeling to predict outcomes of ENM-organism combinations on populations (Holden et al., 2013).
Photoelectrochemical Enzymatic Biosensors
Ensorb's applications extend to enzymatic biosensors, which are valuable in disease diagnosis and biological research. The integration of the sensitivity of photoelectrochemical (PEC) bioanalysis and the selectivity of enzymes in PEC enzymatic biosensors offers high sensitivity and specificity. These biosensors are a significant research topic and have various applications, including diagnostics and analytical chemistry (Zhao et al., 2017).
Environmental Concentrations and Effects
Research also focuses on the environmental concentrations of ENMs, including products like Ensorb, in various ecosystems. This area studies the release, behavior, and impact of ENMs in surface waters, wastewater treatment plant effluents, biosolids, sediments, soils, and air. Understanding the environmental presence of ENMs is crucial for assessing their ecological impact and informing regulatory practices (Gottschalk et al., 2013).
Biosorption and Environmental Remediation
Research on biosorption explores how certain biomolecules or types of biomass bind and concentrate selected ions or molecules from aqueous solutions. This passive process, as opposed to active metabolic transport, has significant implications for environmental remediation, offering a potential method for removing pollutants from water and other media (Volesky, 2007).
Applications in Regenerative Medicine, Delivery Systems, and Therapy
Advances in nanotechnology, including the development of ENMs like Ensorb, have transformed regenerative medicine, delivery systems, theranostics, and therapy. These applications include bone and neuronal regenerative medicine, thermal therapy, drug delivery, gene therapy, and biosensors. However, the side effects and occupational exposure risks associated with ENMs are also under study (Medina-Reyes et al., 2017).
Propiedades
Nombre del producto |
Ensorb |
|---|---|
Fórmula molecular |
C59H90O4 |
Peso molecular |
863.3 g/mol |
Nombre IUPAC |
2-[(2E,6E,10E,14E,18Z,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34-,50-36+,51-38+,52-40+,53-42+ |
Clave InChI |
ACTIUHUUMQJHFO-IHPMXEAGSA-N |
SMILES isomérico |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
SMILES canónico |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Sinónimos |
Coenzyme Q Ubiquinone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



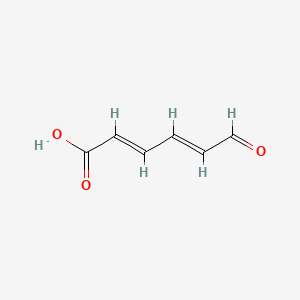
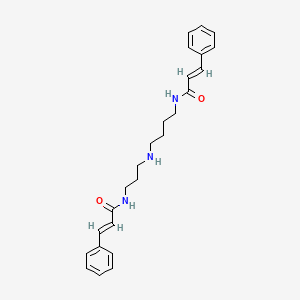

![2-((2S,3S)-4-((E)-3-((R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxoprop-1-enyl)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrobenzo[b]furan-3-carbonyloxy)-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B1238836.png)
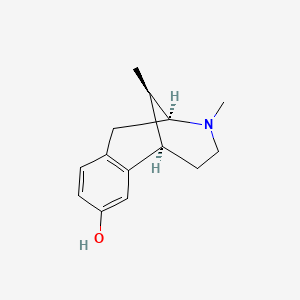



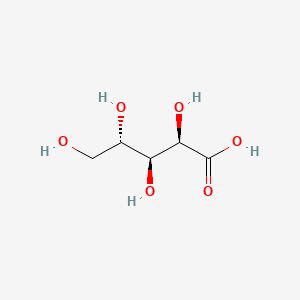
![1,2,3,4,8,9,10,11-Octahydro-[1,4]diazepino[6,7,1-jk]carbazole](/img/structure/B1238848.png)
![(9S,10R,11R,13R)-2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one](/img/structure/B1238849.png)
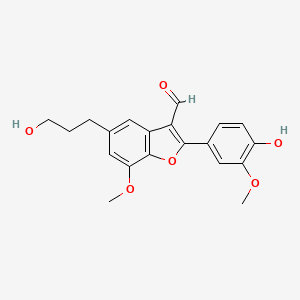
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1238852.png)
